molecular formula C21H25N3O5S B2907939 N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 797775-05-4

N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2907939
CAS No.: 797775-05-4
M. Wt: 431.51
InChI Key: LBFVNDBKSPXIMQ-UHFFFAOYSA-N
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Description

N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methanesulfonamide group, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the coupling of 3,4-dimethoxyphenyl derivatives with pyrazole intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide: Another compound with a similar structural motif, used in different chemical and biological studies.

    3,4-Dimethoxyphenylacetonitrile: A related compound used as an intermediate in the synthesis of various pharmaceuticals.

Uniqueness

N-(3-(5-(3,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

N-[3-[3-(3,4-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-21(25)24-18(15-9-10-19(28-2)20(12-15)29-3)13-17(22-24)14-7-6-8-16(11-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFVNDBKSPXIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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